(S)-8-Hydroxywarfarin is a hydroxylated metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Warfarin is typically administered as a racemic mixture of its R- and S-enantiomers. (S)-Warfarin exhibits greater potency as a vitamin K antagonist compared to (R)-warfarin. [, ]
Related Compounds
(S)-Warfarin
Compound Description: (S)-Warfarin is the more pharmacologically active enantiomer of the racemic drug warfarin, a widely prescribed anticoagulant. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [, , , , , ] (S)-Warfarin is primarily metabolized by CYP2C9 to inactive hydroxylated metabolites. [, , , ]
Relevance: (S)-Warfarin is the parent compound of (S)-8-Hydroxywarfarin, with the latter being a hydroxylated metabolite produced via CYP-mediated oxidation. [, , , , ] The key structural difference is the presence of a hydroxyl group at the 8-position of the coumarin ring in (S)-8-Hydroxywarfarin.
(R)-Warfarin
Compound Description: (R)-Warfarin is the less pharmacologically active enantiomer of warfarin, exhibiting lower potency as a vitamin K antagonist compared to (S)-warfarin. [, , , ] It undergoes metabolism by various CYPs, including CYP2C19, leading to the formation of hydroxylated metabolites, including (R)-8-hydroxywarfarin. [, , ]
Relevance: (R)-Warfarin is the enantiomer of (S)-Warfarin, and like its counterpart, is metabolized to form an 8-hydroxy metabolite, (R)-8-hydroxywarfarin. [, , ] Both (R)-Warfarin and (S)-Warfarin share the same core coumarin structure, differing only in their stereochemical configuration at the chiral center.
(R)-8-Hydroxywarfarin
Compound Description: (R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-Warfarin, primarily formed by the action of CYP2C19. [, ] It serves as a metabolic marker for CYP2C19 activity. [] While considered less pharmacologically active than (S)-warfarin, the potential impact of (R)-8-hydroxywarfarin on warfarin metabolism and clearance requires further investigation. []
Relevance: (R)-8-Hydroxywarfarin is the enantiomer of (S)-8-Hydroxywarfarin, both sharing the same coumarin structure with a hydroxyl group at the 8-position, differing only in their stereochemical configuration. [, ] Their formation pathways are also distinct, with CYP2C19 playing a primary role in (R)-8-Hydroxywarfarin generation. [, ]
6-Hydroxywarfarin
Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of both (R)- and (S)-warfarin, generated by different CYP isoforms. [, , , , ] It is further metabolized by UDP-glucuronosyltransferases (UGTs). [, ]
Relevance: 6-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, belonging to the same class of compounds. [, , , , , ] They differ in the position of the hydroxyl group on the coumarin ring.
7-Hydroxywarfarin
Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin, generated by both CYP2C9 and CYP1A2. [, , , , , , ] It is further metabolized by UGTs, particularly UGT1A1 in the liver. [, ]
Relevance: 7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, sharing the same coumarin core structure. [, , , , , , ] They are differentiated by the position of the hydroxyl group on the coumarin ring.
4'-Hydroxywarfarin
Compound Description: 4'-Hydroxywarfarin is a hydroxylated metabolite of warfarin formed via CYP-mediated oxidation. [, , , , , , , ] It can undergo glucuronidation by specific UGT enzymes, contributing to its clearance. []
Relevance: 4'-Hydroxywarfarin and (S)-8-Hydroxywarfarin belong to the same class of hydroxylated warfarin metabolites. [, , , , , , , ] They differ in the location of the hydroxyl group substitution on the warfarin molecule.
10-Hydroxywarfarin
Compound Description: 10-Hydroxywarfarin is a hydroxylated metabolite of warfarin primarily generated by CYP3A4. [, , , , , , ] It exhibits anticoagulant activity and can inhibit S-warfarin metabolism. [] Unlike other hydroxylated metabolites, 10-hydroxywarfarin can be reduced to its corresponding alcohol forms by CBR1 and AKR1C3 reductases. []
Relevance: 10-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin. [, , , , , , ] They are distinguished by the position of the hydroxyl group on the warfarin molecule and their metabolic pathways.
(S)-6-Hydroxywarfarin
Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin produced by CYP enzymes. [, ] It is considered a major circulating metabolite of S-warfarin in humans. [, ]
Relevance: (S)-6-Hydroxywarfarin shares a similar structure with (S)-8-Hydroxywarfarin, with both compounds having a hydroxyl group on the coumarin ring. [, ] The difference lies in the position of the hydroxyl group, with (S)-6-Hydroxywarfarin having it at the 6-position and (S)-8-Hydroxywarfarin having it at the 8-position.
(S)-7-Hydroxywarfarin
Compound Description: (S)-7-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin formed primarily by the cytochrome P450 enzyme CYP2C9. [, , , ] It is the major metabolite of S-warfarin in humans. [, ]
Relevance: (S)-7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of S-warfarin, belonging to the same class of compounds. [, , , ] They share a similar structure, with the only difference being the position of the hydroxyl group on the coumarin ring. (S)-7-Hydroxywarfarin has the hydroxyl group at the 7-position, while (S)-8-Hydroxywarfarin has it at the 8-position.
Overview
8-Hydroxywarfarin, (S)- is a significant derivative of warfarin, a well-known anticoagulant medication. This compound is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of warfarin, particularly in its metabolic pathways. The chemical structure of 8-Hydroxywarfarin features a hydroxyl group at the 8-position of the warfarin molecule, which influences its biological activity and interaction with metabolic enzymes.
Source and Classification
8-Hydroxywarfarin, (S)- is classified as a hydroxy derivative of warfarin, which belongs to the class of anticoagulants known as vitamin K antagonists. This compound is synthesized through the hydroxylation of warfarin, primarily involving cytochrome P450 enzymes during metabolic processes. It is often studied in the context of anticoagulant therapy and drug interactions.
Synthesis Analysis
Methods and Technical Details
The synthesis of 8-Hydroxywarfarin, (S)- can be achieved through various methods, primarily focusing on enzymatic hydroxylation. Key synthesis routes include:
Enzymatic Hydroxylation: Utilizing cytochrome P450 enzymes such as CYP2C9 and CYP2C19, which are responsible for the hydroxylation of warfarin to form 8-Hydroxywarfarin. This method mimics the natural metabolic processes occurring in the liver.
Recombinant Enzyme Systems: In laboratory settings, recombinant enzymes or liver microsomes can be employed to catalyze the hydroxylation reaction under controlled conditions. This approach allows for the production of 8-Hydroxywarfarin on a smaller scale for research purposes.
Chemical Synthesis: Although less common than enzymatic methods, chemical synthesis involving protecting group strategies can also be utilized to produce enantiomerically pure forms of 8-Hydroxywarfarin.
Molecular Structure Analysis
Structure and Data
The molecular formula of 8-Hydroxywarfarin, (S)- is C19H16O4, with a molecular weight of approximately 312.33 g/mol. The structure consists of a coumarin backbone with a hydroxyl group (-OH) at the 8-position.
Key structural data includes:
Melting Point: The melting point typically ranges around 150-155 °C.
Solubility: It exhibits moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.
Chemical Reactions Analysis
Reactions and Technical Details
8-Hydroxywarfarin, (S)- participates in several chemical reactions:
Oxidation: Further oxidation can yield more polar metabolites, enhancing their solubility and excretion.
Reduction: This compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and NADPH for reduction processes.
Mechanism of Action
Process and Data
The mechanism of action for 8-Hydroxywarfarin, (S)- primarily involves its interaction with the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This enzyme plays a crucial role in the vitamin K cycle, which is essential for activating clotting factors II, VII, IX, and X.
Inhibition Mechanism: By inhibiting VKORC1, 8-Hydroxywarfarin prevents the reduction of vitamin K epoxide to its active form. This disruption leads to decreased γ-carboxylation of clotting factors, ultimately resulting in anticoagulation effects.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
pH Range: Optimal activity occurs within a physiological pH range (around pH 7.4).
Relevant data from studies indicate that 8-Hydroxywarfarin has distinct biochemical properties that influence its pharmacological effects.
Applications
Scientific Uses
8-Hydroxywarfarin, (S)- has several applications in scientific research:
Pharmacokinetic Studies: It serves as an important metabolite for understanding warfarin metabolism and interactions with other drugs.
Anticoagulant Research: The compound is utilized in studies aimed at developing new anticoagulant therapies or understanding resistance mechanisms to warfarin.
Analytical Chemistry: Techniques such as liquid chromatography coupled with mass spectrometry are employed to quantify this compound and its metabolites in biological samples.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-thiocyanatomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a thiocyanatomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a member of thiocyanates.